molecular formula C6H15NO3S B051970 N,N-diethylethanamine; sulfur trioxide CAS No. 761-01-3

N,N-diethylethanamine; sulfur trioxide

Cat. No. B051970
M. Wt: 181.26 g/mol
InChI Key: YYHPEVZFVMVUNJ-UHFFFAOYSA-N
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Patent
US05817827

Procedure details

A suspension of 50 mmol of 4-chlorobenzamide and 125 mmol of triethylamine-sulphur trioxide in 75 ml of triethylamine was stirred at 89° C. for 6 hours. The working up was effected as described under Example 1a). Yield: 92% of theory.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
125 mmol
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:8])=O)=[CH:4][CH:3]=1.C(N(CC)CC)C.S(=O)(=O)=O>C(N(CC)CC)C>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]#[N:8])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
ClC1=CC=C(C(=O)N)C=C1
Name
Quantity
125 mmol
Type
reactant
Smiles
C(C)N(CC)CC.S(=O)(=O)=O
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
89 °C
Stirring
Type
CUSTOM
Details
was stirred at 89° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
ClC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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